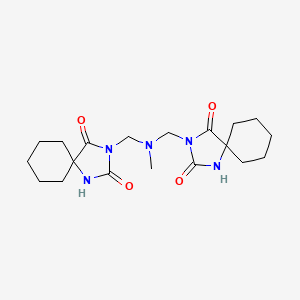
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3'-((methylimino)dimethylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- is a complex organic compound with significant applications in various fields. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It is often used in scientific research due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- typically involves multiple steps. One common method includes the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with formaldehyde and methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the careful control of reaction temperatures and the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: Shares the spirocyclic structure but lacks the methylimino group.
2,8-Diazaspiro(4.5)decan-1-one: Another spirocyclic compound with similar reactivity but different functional groups.
Uniqueness
The presence of the methylimino group in 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- enhances its reactivity and allows for unique interactions with biological targets. This makes it particularly valuable in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
24631-54-7 |
|---|---|
Formule moléculaire |
C19H29N5O4 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3-[[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C19H29N5O4/c1-22(12-23-14(25)18(20-16(23)27)8-4-2-5-9-18)13-24-15(26)19(21-17(24)28)10-6-3-7-11-19/h2-13H2,1H3,(H,20,27)(H,21,28) |
Clé InChI |
KFACPCVNTQQKHI-UHFFFAOYSA-N |
SMILES canonique |
CN(CN1C(=O)C2(CCCCC2)NC1=O)CN3C(=O)C4(CCCCC4)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


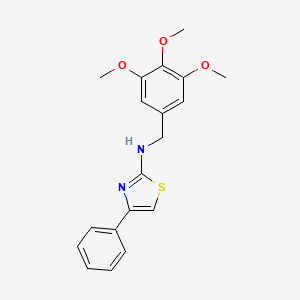
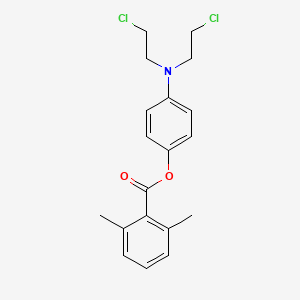
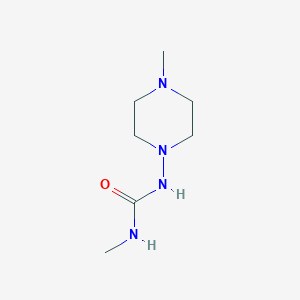



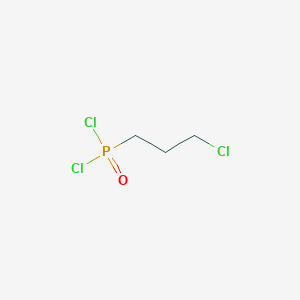
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)

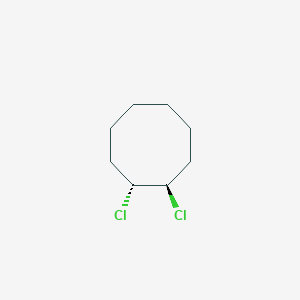
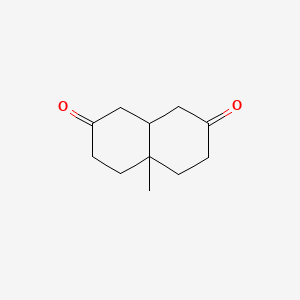
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

